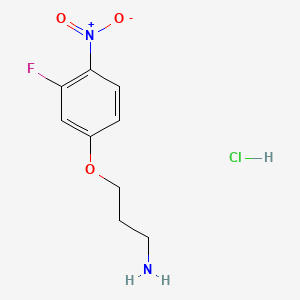
lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate is a chemical compound with the molecular formula C8H7FLiNO2. It is a lithium salt of a fluorinated pyridine derivative. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propanoate group and subsequently form the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using complex fluorinating agents such as aluminum fluoride (AlF3) and copper(II) fluoride (CuF2) at elevated temperatures (450–500°C) . The resulting fluorinated pyridine derivatives are then subjected to further chemical modifications to obtain the desired lithium salt.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
Lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its solubility in biological systems.
類似化合物との比較
Similar Compounds
Lithium 2-fluoro-2-(pyridin-2-yl)propanoate: A similar compound with a fluorine atom at a different position in the pyridine ring.
Lithium 2-(5-fluoropyridin-2-yl)-2-methylpropanoate: Another fluorinated pyridine derivative with a methyl group on the propanoate moiety.
Uniqueness
Lithium(1+) 2-(3-fluoropyridin-2-yl)propanoate is unique due to the specific positioning of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the lithium ion also imparts distinct properties compared to other similar compounds.
特性
IUPAC Name |
lithium;2-(3-fluoropyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.Li/c1-5(8(11)12)7-6(9)3-2-4-10-7;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFBGXFIMXCAPL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=C(C=CC=N1)F)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FLiNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
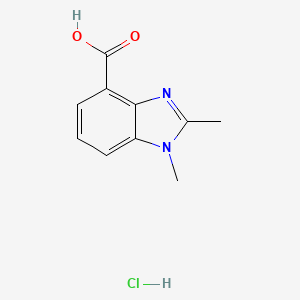
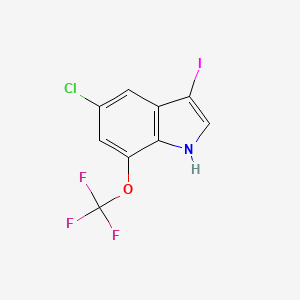
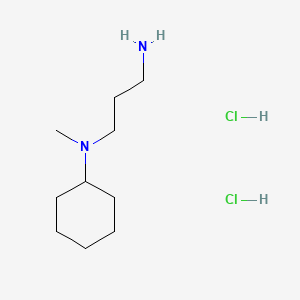
![1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide](/img/structure/B6607196.png)
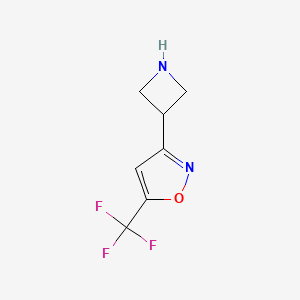
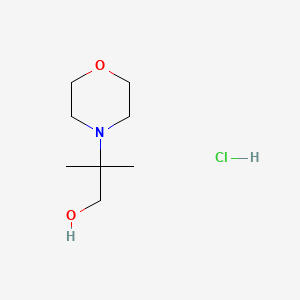
![3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B6607240.png)
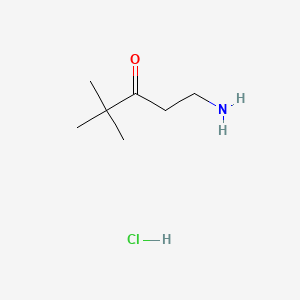
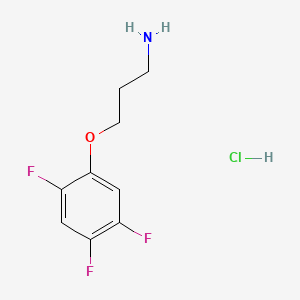
![3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride](/img/structure/B6607256.png)

![3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6607265.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate](/img/structure/B6607271.png)
